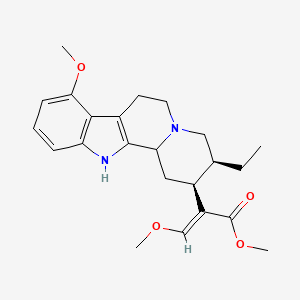
Mitragynine picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mitragynine picrate typically involves the extraction of mitragynine from kratom leaves, followed by its reaction with picric acid to form the picrate salt. The extraction of mitragynine can be achieved through various methods, including solvent extraction, accelerated solvent extraction (ASE), and ultrasound-assisted extraction (UAE) . The reaction with picric acid is usually carried out under controlled conditions to ensure the formation of the desired picrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of mitragynine from kratom leaves, followed by its conversion to the picrate salt. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Mitragynine picrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the mitragynine molecule, such as the indole ring and the methoxy group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of mitragynine, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Mitragynine picrate has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity of indole alkaloids. In biology, it is investigated for its effects on opioid receptors and its potential as a pain management agent . In medicine, this compound is explored for its potential in treating opioid withdrawal symptoms and as an alternative to traditional opioids . In industry, it is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Mitragynine picrate exerts its effects primarily through its interaction with opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) receptors . The compound binds to these receptors, leading to the activation of signaling pathways that result in analgesic and sedative effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to modulate the release of neurotransmitters and influence pain perception .
類似化合物との比較
Mitragynine picrate is unique among indole alkaloids due to its specific interaction with opioid receptors and its potential therapeutic applications. Similar compounds include other alkaloids found in kratom, such as speciogynine, speciociliatine, and mitraciliatine . These compounds share structural similarities with mitragynine but differ in their pharmacological properties and effects on opioid receptors . This compound stands out due to its potent analgesic effects and its potential as an alternative to traditional opioids .
特性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
methyl (E)-2-[(2S,3S)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19?/m1/s1 |
InChIキー |
LELBFTMXCIIKKX-JLIIPWMNSA-N |
異性体SMILES |
CC[C@@H]1CN2CCC3=C(C2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
正規SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


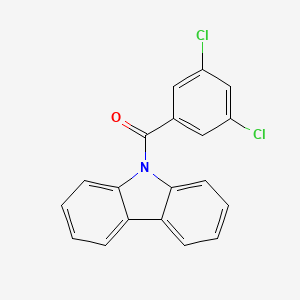
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)


![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)



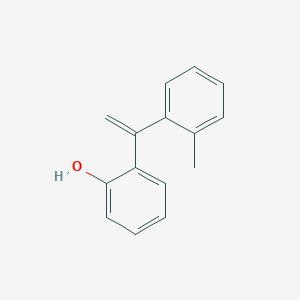
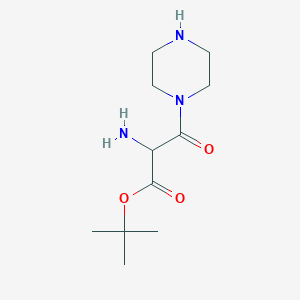
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
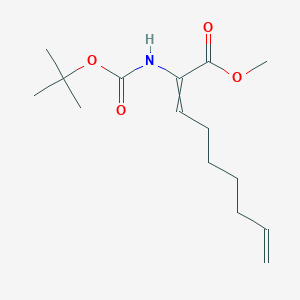
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
